ethyl 4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine-1-carboxylate is a synthetic organic compound that features a tetrazole ring, a benzoyl group, and a piperazine moiety
Mechanism of Action
Target of Action
Compounds with tetrazole moieties are known to interact with many enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with amino acid residues, which could potentially influence their interaction with target proteins .
Biochemical Pathways
Tetrazole derivatives are known to exhibit a wide range of biological properties, suggesting they may interact with multiple pathways .
Pharmacokinetics
It’s known that tetrazole moieties can enhance the bioavailability of pharmacological molecules .
Result of Action
Tetrazole derivatives are known to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane.
Coupling with Benzoyl Group: The tetrazole derivative is then coupled with a benzoyl chloride under basic conditions to form the benzoyl-tetrazole intermediate.
Formation of Piperazine Derivative: The benzoyl-tetrazole intermediate is reacted with ethyl piperazine-1-carboxylate under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizers such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[4-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Properties
IUPAC Name |
ethyl 4-[4-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-2-24-15(23)20-9-7-19(8-10-20)14(22)12-3-5-13(6-4-12)21-11-16-17-18-21/h3-6,11H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFUGSXSCVIDCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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